Isostearyl isostearate

Catalog No.
S1894145
CAS No.
41669-30-1
M.F
C36H72O2
M. Wt
537 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isostearyl isostearate

CAS Number

41669-30-1

Product Name

Isostearyl isostearate

IUPAC Name

16-methylheptadecyl 16-methylheptadecanoate

Molecular Formula

C36H72O2

Molecular Weight

537 g/mol

InChI

InChI=1S/C36H72O2/c1-34(2)30-26-22-18-14-10-6-5-9-13-17-21-25-29-33-38-36(37)32-28-24-20-16-12-8-7-11-15-19-23-27-31-35(3)4/h34-35H,5-33H2,1-4H3

InChI Key

ABEXEQSGABRUHS-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Description

The exact mass of the compound Isostearyl isostearate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Isostearyl isostearate is a synthetic compound classified as an alkyl ester. It is derived from the esterification of isostearyl alcohol, which is a branched-chain fatty alcohol, and isostearic acid, a saturated fatty acid. The chemical structure consists of long hydrocarbon chains that provide emollient properties, making it particularly useful in cosmetic formulations. Isostearyl isostearate is known for its ability to enhance the texture and feel of products while also serving as a skin-conditioning agent .

The primary reaction involved in the synthesis of isostearyl isostearate is Fischer esterification, where an alcohol reacts with a carboxylic acid to form an ester and water. The general reaction can be represented as follows:

Isostearyl Alcohol+Isostearic AcidIsostearyl Isostearate+Water\text{Isostearyl Alcohol}+\text{Isostearic Acid}\rightarrow \text{Isostearyl Isostearate}+\text{Water}

This reaction can be catalyzed by either an acid or a base, and the conditions can vary depending on the desired purity and yield of the ester .

Isostearyl isostearate exhibits several biological activities primarily related to its use as an emollient in skincare products. It helps maintain skin hydration by forming a barrier on the skin's surface, thereby reducing water loss. Studies have shown that it improves the skin's permeability barrier function, making it effective in treating dry skin conditions . Additionally, it has been observed to have minimal irritation potential, making it suitable for sensitive skin formulations .

The synthesis of isostearyl isostearate typically involves the following steps:

  • Selection of Raw Materials: Isostearyl alcohol and isostearic acid are chosen based on their desired chain lengths and branching characteristics.
  • Esterification Reaction: The two components are mixed under controlled temperature and pressure conditions, often in the presence of a catalyst (acid or base).
  • Purification: The resulting ester may undergo purification processes such as distillation or chromatography to remove any unreacted materials or by-products.
  • Quality Control: Final products are tested for purity and efficacy to ensure they meet industry standards for cosmetic use .

Isostearyl isostearate finds extensive application in cosmetic and personal care products due to its beneficial properties:

  • Emollient: It provides a smooth and soft feel to formulations.
  • Skin Conditioning Agent: It helps maintain skin moisture levels.
  • Binding Agent: It aids in ensuring the cohesion of powdered products in formulations like makeup.
  • Stabilizer: It can stabilize emulsions and enhance product texture .

Research indicates that while isostearyl isostearate acts effectively as an emollient, it does not significantly enhance drug penetration through the skin compared to other penetration enhancers like isopropyl myristate. In studies involving topical applications, it was found that most of the compound remained at the surface of the stratum corneum rather than penetrating deeper layers of skin . This characteristic makes it suitable for surface-level moisturization rather than transdermal drug delivery.

Isostearyl isostearate shares similarities with other alkyl esters but also has unique properties that distinguish it:

CompoundSource ComponentPropertiesUnique Features
Isopropyl MyristateMyristic AcidExcellent penetration enhancerOften used in pharmaceutical formulations
Isocetyl PalmitatePalmitic AcidEmollient with good spreadabilityUsed in creams and lotions
Ethylhexyl PalmitatePalmitic AcidLightweight emollientCommonly used in sunscreens
Isocetyl IsostearateIsostearic AcidEmollient with moisturizing effectsSimilar structure but different properties

Isostearyl isostearate's unique combination of being both an effective emollient and a binding agent makes it particularly valuable in cosmetic formulations where texture and moisture retention are critical .

Isostearyl isostearate is systematically named 16-methylheptadecyl 16-methylheptadecanoate according to IUPAC guidelines. Its structure consists of two highly branched 18-carbon chains:

  • Acid component: Isostearic acid (16-methylheptadecanoic acid)
  • Alcohol component: Isostearyl alcohol (16-methylheptadecan-1-ol)

The compound's molecular formula is C₃₆H₇₂O₂, with a molecular weight of 536.97 g/mol. The branching pattern at the 16th carbon position in both moieties prevents crystallization, resulting in a liquid state at room temperature.

Key Structural Features:

PropertyValueSource
CAS Registry Number41669-30-1
Density (20°C)0.840–0.880 g/cm³
Refractive Index1.450–1.470
Viscosity (20°C)30–60 mPa·s

The ester's branched configuration contributes to its low melting point (-15°C) and exceptional oxidative stability (iodine value ≤8 g I₂/100g). This molecular architecture enables compatibility with both polar and nonpolar systems, making it effective in pigment dispersion and lipid bilayer integration.

Historical Synthesis Pathways and Industrial Adoption Timeline

The development of isostearyl isostearate synthesis mirrors advancements in esterification catalysis and branched fatty acid production:

Early Synthesis Methods (1960s–1980s):

  • Acid-catalyzed esterification:

    • Used sulfuric acid or p-toluenesulfonic acid
    • Required azeotropic distillation for water removal
    • Produced dark-colored esters needing bleaching
  • Feedstock limitations:

    • Relied on petrochemical-derived isostearic acid
    • High production costs limited to niche applications

Modern Catalytic Breakthroughs (Post-1990s):

YearInnovationImpact
1995Macroporous silica-supported acidsIncreased conversion to >95%
2005Enzymatic esterificationReduced energy consumption
2015Bio-based isostearic acid production100% plant-derived feedstock

Industrial adoption accelerated in the 1980s when cosmetic formulators recognized its advantages over linear esters:

  • 1982: First commercial use in high-end lipsticks for pigment stabilization
  • 1998: Adoption in sunscreen formulations for non-greasy texture
  • 2010: USDA BioPreferred® certification enabled natural product claims

The compound's production now exceeds 5,000 metric tons/year globally, with major manufacturing centers in France, Germany, and Japan. Continuous process optimizations have reduced byproduct formation to <2%, meeting pharmaceutical-grade purity standards.

XLogP3

16.8

UNII

IV0Z586Z4Y

Other CAS

41669-30-1

Wikipedia

Isostearyl isostearate

Use Classification

Cosmetics -> Binding; Emollient; Skin conditioning

General Manufacturing Information

Isooctadecanoic acid, isooctadecyl ester: ACTIVE

Dates

Modify: 2024-02-18

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